molecular formula C13H12FN3OS B2560702 N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide CAS No. 2305538-28-5

N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide

Cat. No. B2560702
CAS RN: 2305538-28-5
M. Wt: 277.32
InChI Key: YRUVBSANSVNJMQ-UHFFFAOYSA-N
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Description

N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug, but it has also been found to have other pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In

Scientific Research Applications

N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various fields, including immunology, oncology, and neurology. In immunology, N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide has been shown to modulate immune cell trafficking and prevent organ rejection in transplantation. In oncology, N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide has been found to have anti-cancer properties by inducing cancer cell death and inhibiting tumor growth. In neurology, N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide has been shown to have neuroprotective effects and improve neurological function in animal models of neurodegenerative diseases.

Mechanism of Action

N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide exerts its pharmacological effects through its interaction with sphingosine-1-phosphate (S1P) receptors. N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide is phosphorylated by sphingosine kinase 2, which produces N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide-phosphate. N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide-phosphate binds to S1P receptors, leading to the internalization and degradation of the receptor. This results in the sequestration of lymphocytes in lymphoid organs, leading to immunosuppression. N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide has also been shown to have other mechanisms of action, including the inhibition of histone deacetylases and the modulation of autophagy.
Biochemical and Physiological Effects:
N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects in different systems. In the immune system, N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide has been shown to reduce the number of circulating lymphocytes, leading to immunosuppression. In the cardiovascular system, N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide has been found to have vasodilatory effects and reduce blood pressure. In the nervous system, N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide has been shown to improve neuronal survival and function.

Advantages and Limitations for Lab Experiments

N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide has several advantages as a research tool, including its well-established pharmacology and availability. However, N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide also has some limitations, including its potential toxicity and off-target effects. In addition, the use of N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide in animal models can be challenging due to its immunosuppressive effects.

Future Directions

There are several future directions for the research on N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide. One potential direction is the development of N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide analogs with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide in other fields, such as cardiology and dermatology. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide could lead to the development of novel therapies for various diseases.

Synthesis Methods

N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide can be synthesized from commercially available starting materials using a multistep process. The synthesis involves the reaction of 3-fluorophenyl isothiocyanate with 2-aminoethanol to form the intermediate 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with prop-2-enoyl chloride to produce N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide.

properties

IUPAC Name

N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-3-11(18)15-8(2)12-16-17-13(19-12)9-5-4-6-10(14)7-9/h3-8H,1H2,2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUVBSANSVNJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)C2=CC(=CC=C2)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide

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